

An In-depth Technical Guide to the Electrochemical Properties of Dibutyl Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl carbonate*

Cat. No.: *B105752*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl carbonate (DBC) is a linear organic carbonate that has garnered interest as a potential component in non-aqueous electrolytes for lithium-ion batteries (LIBs). Its high flash point and strong oxidation resistance suggest it could enhance the safety and electrochemical stability of LIBs^[1]. Compared to more commonly used short-chain linear carbonates such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), DBC's longer alkyl chains are expected to influence key electrolyte properties including ionic conductivity, viscosity, and the nature of the solid electrolyte interphase (SEI) formed on the anode.

This technical guide provides a comprehensive overview of the core electrochemical properties of **dibutyl carbonate**. Due to the limited availability of extensive research specifically on DBC as a primary electrolyte solvent, this guide also draws upon comparative studies of other long-chain alkyl carbonates and related derivatives to infer potential trends and characteristics. This document is intended to serve as a foundational resource for researchers and professionals exploring novel electrolyte formulations.

Physicochemical Properties of Dibutyl Carbonate

A fundamental understanding of the physicochemical properties of an electrolyte solvent is crucial for predicting its electrochemical behavior. The table below summarizes the key physical properties of **dibutyl carbonate**.

Property	Value	Reference
Molecular Formula	C9H18O3	[2][3]
Molar Mass	174.24 g/mol	[1][2]
Density	0.9251 g/cm ³ (at 20°C)	[4]
Melting Point	< -25 °C	[1]
Boiling Point	206.6 °C	[1][4]
Flash Point	76 °C	[1]
Refractive Index	1.4117 (at 20°C)	[1][4]

Electrochemical Properties

The performance of an electrolyte in a lithium-ion battery is primarily determined by its electrochemical properties, including ionic conductivity, electrochemical stability, and its ability to form a stable SEI.

Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct lithium ions between the anode and cathode. It is influenced by factors such as the viscosity of the solvent, the dielectric constant, and the degree of lithium salt dissociation[5][6]. For linear carbonates, an increase in the alkyl chain length generally leads to higher viscosity, which in turn can decrease ionic mobility and overall conductivity[7][8].

While specific data for pure **dibutyl carbonate**-based electrolytes is not widely available in peer-reviewed literature, studies on similar long-chain carbonate derivatives can provide valuable insights. For instance, a study on butyl glycerol carbonate (a derivative of DBC) reported the following ionic conductivity values when mixed with 1.0 M LiTFSI:

Temperature	Ionic Conductivity (mS/cm)
25 °C	0.5
110 °C	~4

Data extracted from a study on Butyl Glycerol Carbonate with 1.0 M LiTFSI and should be considered as an illustrative example for a long-chain carbonate derivative.[9]

It is anticipated that an electrolyte based on pure **dibutyl carbonate** would exhibit a similar trend of increasing conductivity with temperature. However, its absolute conductivity at room temperature is expected to be lower than that of electrolytes based on shorter-chain carbonates like DMC or DEC due to its higher viscosity.

Viscosity

The viscosity of the electrolyte solvent significantly impacts ionic mobility; lower viscosity generally leads to higher ionic conductivity[5][10]. The viscosity of an electrolyte is dependent on the solvent itself, the type and concentration of the lithium salt, and the temperature[11][12]. The addition of a lithium salt increases the viscosity of the solution[5][12].

As with ionic conductivity, specific viscosity data for DBC-based electrolytes is limited. However, it is well-established that viscosity increases with the length of the alkyl chain in linear carbonates[7][8]. Therefore, **dibutyl carbonate** is expected to have a higher viscosity than DMC, DEC, and EMC.

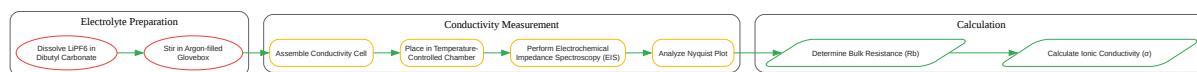
Electrochemical Stability Window (ESW)

The electrochemical stability window refers to the potential range over which the electrolyte remains stable without significant oxidation or reduction[13][14][15]. A wide ESW is crucial for high-voltage and high-energy-density lithium-ion batteries. Linear carbonates are generally known for their good anodic stability (resistance to oxidation)[14].

While a specific ESW for **dibutyl carbonate** is not readily found in the literature, a study on butyl glycerol carbonate reported an electrochemical stability window of 2.5 V vs. Li/Li+[9]. It is important to note that the experimental conditions, such as the type of working electrode and the cutoff current density, significantly influence the measured ESW[16].

Solid Electrolyte Interphase (SEI) Formation

The formation of a stable solid electrolyte interphase on the anode surface during the initial charging cycles is critical for the long-term performance and safety of a lithium-ion battery[17].


The SEI is formed by the reductive decomposition of electrolyte components and should be electronically insulating but ionically conductive[17].

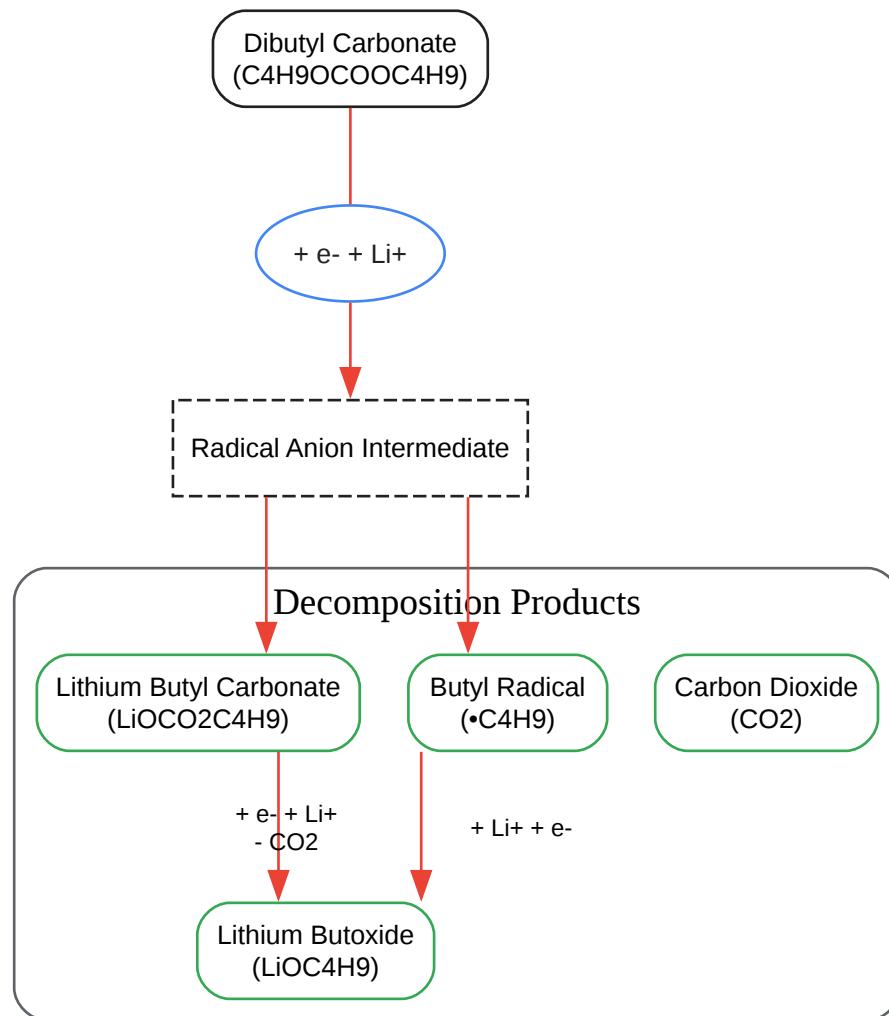
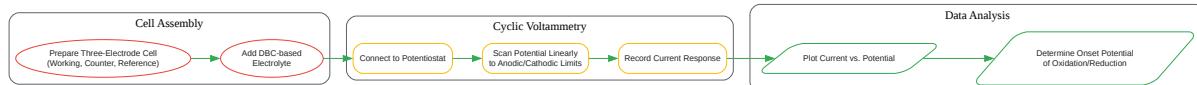
The composition and properties of the SEI are highly dependent on the electrolyte formulation. For linear carbonates, the decomposition products typically include lithium alkyl carbonates, lithium carbonate (Li₂CO₃), and various organic species[18]. The longer butyl chains in DBC are expected to influence the composition and morphology of the SEI, potentially leading to a more flexible or, conversely, a more resistive interphase compared to that formed from shorter-chain carbonates. The specific decomposition pathways of DBC will dictate the final nature of the SEI.

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the core electrochemical properties of a novel electrolyte solvent like **dibutyl carbonate**.

Ionic Conductivity Measurement

[Click to download full resolution via product page](#)



Experimental workflow for ionic conductivity measurement.

Methodology:

- **Electrolyte Preparation:** An electrolyte solution is prepared by dissolving a lithium salt (e.g., 1 M LiPF₆) in **dibutyl carbonate** inside an argon-filled glovebox to prevent moisture contamination.
- **Cell Assembly:** A two-electrode conductivity cell with platinum or stainless steel blocking electrodes is assembled and filled with the prepared electrolyte.

- Electrochemical Impedance Spectroscopy (EIS): The cell is placed in a temperature-controlled chamber, and AC impedance measurements are performed over a wide frequency range (e.g., 1 MHz to 1 Hz).
- Data Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
- Calculation: The ionic conductivity (σ) is calculated using the formula: $\sigma = d / (R_b * A)$, where 'd' is the distance between the electrodes and 'A' is the electrode area.

Cyclic Voltammetry for Electrochemical Stability Window (ESW)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibutyl carbonate [chembk.com]
- 2. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibutyl Carbonate-d18 | C9H18O3 | CID 169438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. iestbattery.com [iestbattery.com]
- 6. hzdr.de [hzdr.de]
- 7. A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable glycerol carbonate electrolytes for Li-ion supercapacitors: performance evaluation of butyl, benzyl, and ethyl glycerol carbonates - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00547B [pubs.rsc.org]
- 10. ijres.org [ijres.org]
- 11. Probing the Origin of Viscosity of Liquid Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Electrochemical Properties of Dibutyl Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105752#electrochemical-properties-of-dibutyl-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com